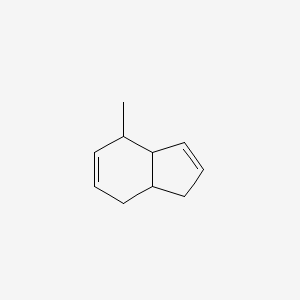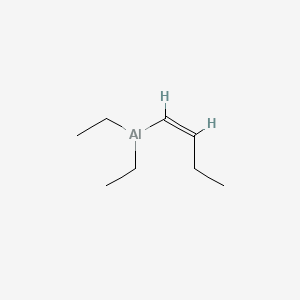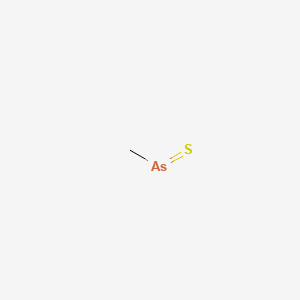
Tricosadiynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricosadiynoic acid, also known as tricosa-10,12-diynoic acid, is a long-chain fatty acid with the molecular formula C23H38O2. It is characterized by the presence of two triple bonds at the 10th and 12th positions of the carbon chain. This compound is notable for its unique properties, including its ability to undergo color transitions in response to external stimuli, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tricosadiynoic acid can be synthesized through several methods. One common approach involves the coupling of long-chain alkynes with appropriate carboxylic acid derivatives. The reaction typically requires a palladium catalyst and proceeds under mild conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale organic synthesis techniques. The process may include steps such as purification through recrystallization and distillation to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Tricosadiynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens or organometallic compounds are often used.
Major Products Formed:
Applications De Recherche Scientifique
Tricosadiynoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action of tricosadiynoic acid involves the inhibition of acyl-CoA oxidase-1 (ACOX1). This inhibition leads to improved mitochondrial lipid and reactive oxygen species (ROS) metabolism, which is beneficial in treating metabolic diseases such as those induced by high-fat diets . The compound’s ability to undergo color transitions is attributed to its interaction with polydiacetylene assemblies, resulting in a red-to-blue shift in response to external stimuli .
Similar Compounds:
Tricosanoic acid: A saturated fatty acid with a similar carbon chain length but lacking the triple bonds.
Docosadiynoic acid: Another long-chain fatty acid with similar properties but differing in the position of triple bonds.
Uniqueness: this compound’s uniqueness lies in its dual triple bonds, which confer distinct chemical reactivity and the ability to undergo color transitions. This makes it particularly valuable in applications requiring visual indicators and sensors .
Propriétés
Formule moléculaire |
C23H38O2 |
|---|---|
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
tricosa-2,4-diynoic acid |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2-18H2,1H3,(H,24,25) |
Clé InChI |
YIQCSJRVSYPZPP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC#CC#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide](/img/structure/B13780213.png)





